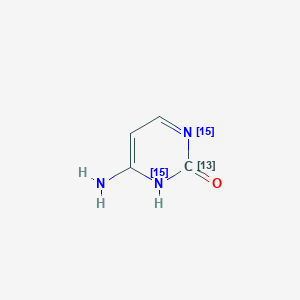
6-amino-(213C,1,3-15N2)1H-pyrimidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-amino-(213C,1,3-15N2)1H-pyrimidin-2-one is a labeled derivative of cytosine, a pyrimidine base found in nucleic acids. This compound is particularly useful in research due to its isotopic labeling, which allows for detailed studies in various scientific fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-(213C,1,3-15N2)1H-pyrimidin-2-one typically involves the incorporation of isotopically labeled carbon and nitrogen atoms into the pyrimidine ring. One common method is the condensation of isotopically labeled urea with malonic acid derivatives, followed by cyclization and amination reactions. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and reliability of the product.
Analyse Chemischer Reaktionen
Types of Reactions
6-amino-(213C,1,3-15N2)1H-pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group or other oxidized forms.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The amino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions often involve specific solvents, controlled temperatures, and pH adjustments to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of functionalized pyrimidine compounds.
Wissenschaftliche Forschungsanwendungen
6-amino-(213C,1,3-15N2)1H-pyrimidin-2-one has a wide range of scientific research applications:
Chemistry: Used as a tracer in isotope labeling studies to investigate reaction mechanisms and pathways.
Biology: Employed in nucleic acid research to study DNA and RNA structures and functions.
Medicine: Utilized in drug development and pharmacokinetic studies to track the distribution and metabolism of labeled compounds.
Wirkmechanismus
The mechanism of action of 6-amino-(213C,1,3-15N2)1H-pyrimidin-2-one involves its incorporation into nucleic acids or other biological molecules. The isotopic labels allow researchers to track the compound’s interactions and transformations within biological systems. Molecular targets include enzymes involved in nucleic acid synthesis and repair, as well as pathways related to cellular metabolism and signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-amino-4,6-dihydroxypyrimidine: Another pyrimidine derivative with similar chemical properties but different functional groups.
5-acetyl-4-aminopyrimidine: A compound used in the synthesis of various pyrimidine derivatives with distinct biological activities.
6-amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one: A sulfur-containing pyrimidine derivative with unique reactivity and applications
Uniqueness
6-amino-(213C,1,3-15N2)1H-pyrimidin-2-one is unique due to its isotopic labeling, which provides valuable insights into chemical and biological processes that are not easily achievable with non-labeled compounds. This makes it a powerful tool in research and development across various scientific disciplines.
Eigenschaften
Molekularformel |
C4H5N3O |
|---|---|
Molekulargewicht |
114.08 g/mol |
IUPAC-Name |
6-amino-(213C,1,3-15N2)1H-pyrimidin-2-one |
InChI |
InChI=1S/C4H5N3O/c5-3-1-2-6-4(8)7-3/h1-2H,(H3,5,6,7,8)/i4+1,6+1,7+1 |
InChI-Schlüssel |
OPTASPLRGRRNAP-XZQGXACKSA-N |
Isomerische SMILES |
C1=C([15NH][13C](=O)[15N]=C1)N |
Kanonische SMILES |
C1=C(NC(=O)N=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


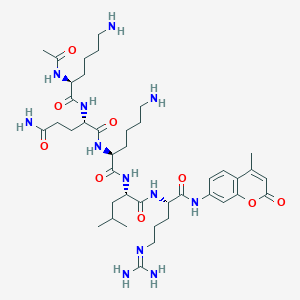

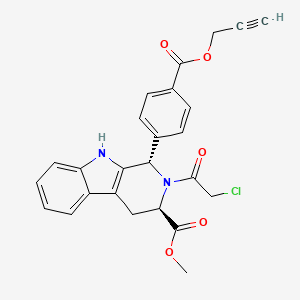



![[(2R,4S,5R)-4-acetyloxy-3-methoxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B15140011.png)
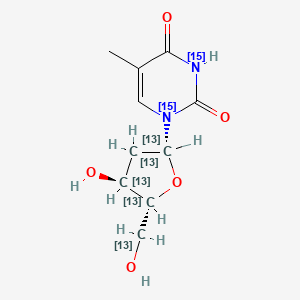

![(4,5-Dimethoxy-2-nitrophenyl)methyl 5-[5-(benzenesulfonamido)-6-chloropyridin-3-yl]pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B15140037.png)
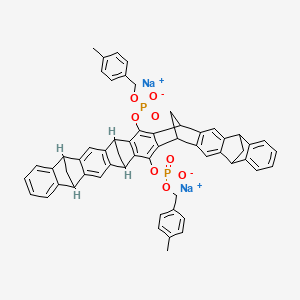

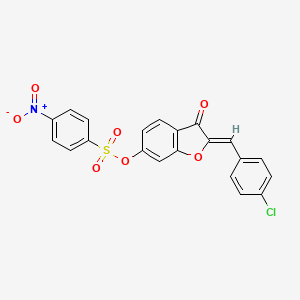
![4-[[(1,1-Dimethylethoxy)carbonyl][[[(1,1-dimethylethoxy)carbonyl]amino]iminomethyl]amino]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-phenylalanine](/img/structure/B15140068.png)
